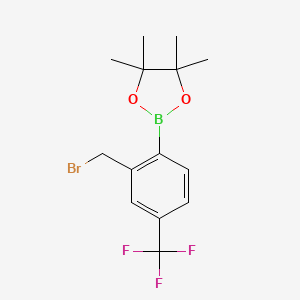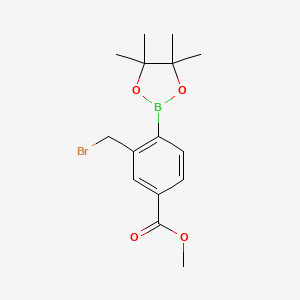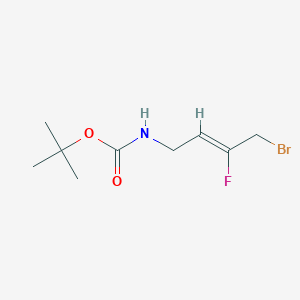
(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate
Overview
Description
(Z)-Tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is a carboxylic acid derivative which is used in scientific research and lab experiments. It is a useful reagent due to its ability to form stable carbamates with a wide range of substrates. It is a versatile compound which has a variety of applications in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents.
Scientific Research Applications
(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is a useful reagent in scientific research and lab experiments due to its ability to form stable carbamates with a wide range of substrates. It has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents. In addition, it has been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism Of Action
The mechanism of action of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate involves the formation of a carbamate bond between the substrate and the tert-butyl isocyanate, resulting in the formation of a stable carbamate. The reaction is typically carried out in an inert atmosphere, and the product is isolated by distillation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate are not well understood. However, it has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents.
Advantages And Limitations For Lab Experiments
The main advantage of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is its ability to form stable carbamates with a wide range of substrates. This makes it a useful reagent for the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. The main limitation of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate is that it is only stable in an inert atmosphere, and the reaction must be carried out at room temperature.
Future Directions
For (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds. In addition, further research into the mechanism of action and the optimization of the reaction conditions is needed in order to improve the yield of the reaction. Finally, further research into the potential uses of (Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate in the synthesis of other biologically active compounds is needed.
properties
IUPAC Name |
tert-butyl N-[(Z)-4-bromo-3-fluorobut-2-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-5-4-7(11)6-10/h4H,5-6H2,1-3H3,(H,12,13)/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGIEIMXIVMAS-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C(/CBr)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



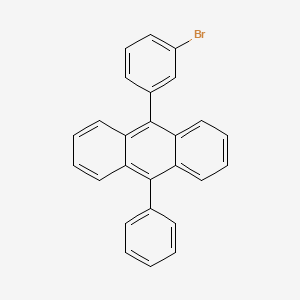
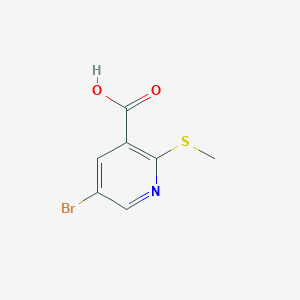
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)
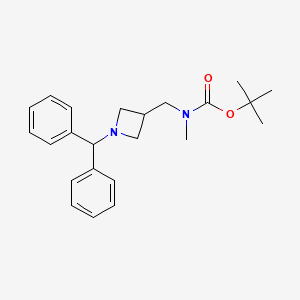
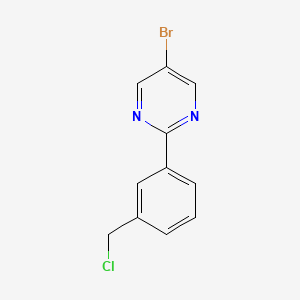
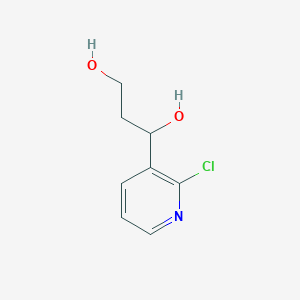
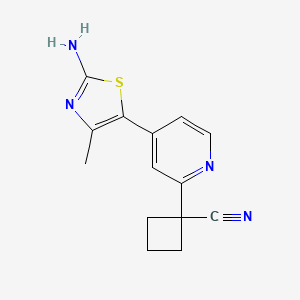
![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)
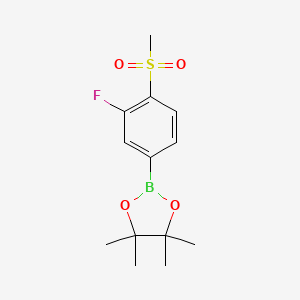
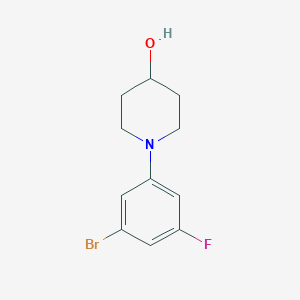
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)
![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)
